N-Demethyllincomycin
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Overview
Description
N-Demethyllincomycin is a derivative of lincomycin, a lincosamide antibiotic. It is produced by the actinomycete Streptomyces lincolnensis. Lincomycin and its derivatives, including this compound, are known for their biological activity against Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Demethyllincomycin is synthesized through a series of biosynthetic steps involving the condensation of propylproline and methylthiolincosamide. This condensation reaction forms this compound, which is subsequently methylated to produce lincomycin . The reaction conditions typically involve the use of S-adenosylmethionine as a methyl donor .
Industrial Production Methods
Industrial production of this compound involves the fermentation of Streptomyces lincolnensis strains. The production can be enhanced by co-overexpression of genes involved in the biosynthesis pathway, such as metK1 and metK2, which increase the intracellular concentration of S-adenosylmethionine .
Chemical Reactions Analysis
Types of Reactions
N-Demethyllincomycin undergoes various chemical reactions, including methylation, which converts it into lincomycin. This reaction is catalyzed by S-adenosylmethionine:this compound methyl transferase .
Common Reagents and Conditions
The methylation reaction involves the use of S-adenosylmethionine as a methyl donor. Other common reagents include enzymes such as LmbJ and CcbJ, which facilitate the methylation process .
Major Products Formed
The major product formed from the methylation of this compound is lincomycin, a clinically important antibiotic used to treat Gram-positive bacterial infections .
Scientific Research Applications
N-Demethyllincomycin has several scientific research applications:
Mechanism of Action
N-Demethyllincomycin exerts its effects by interfering with bacterial protein synthesis. It binds to the 23S portion of the 50S subunit of bacterial ribosomes, causing premature dissociation of peptidyl-tRNA, which inhibits protein synthesis . This mechanism is similar to that of other lincosamide antibiotics .
Comparison with Similar Compounds
N-Demethyllincomycin is similar to other lincosamide antibiotics such as lincomycin and clindamycin. it is unique in its role as a precursor in the biosynthesis of lincomycin . Other similar compounds include:
Properties
CAS No. |
2256-16-8 |
---|---|
Molecular Formula |
C17H32N2O6S |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H32N2O6S/c1-4-5-9-6-10(18-7-9)16(24)19-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17-18,20-23H,4-7H2,1-3H3,(H,19,24)/t8-,9-,10+,11-,12+,13-,14-,15-,17-/m1/s1 |
InChI Key |
DKHKYHYYYGYWHY-AVXYAQEDSA-N |
Isomeric SMILES |
CCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O |
Canonical SMILES |
CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O |
Origin of Product |
United States |
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